L-Threose

概要

説明

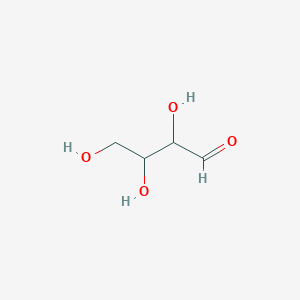

L-Threose is a four-carbon monosaccharide with the chemical formula C₄H₈O₄. It is an aldose, meaning it contains an aldehyde group. This compound is one of the stereoisomers of threose, with the other being D-threose. The L- and D- notation refers to the molecule’s configuration, with this compound having the hydroxyl group on the left side in its Fischer projection.

準備方法

Synthetic Routes and Reaction Conditions

L-Threose can be synthesized from L-ascorbic acid through a series of chemical reactions. One common method involves the oxidation of L-ascorbic acid using hydrogen peroxide in the presence of a metal hydroxide to yield L-threonic acid, which can then be further processed to obtain this compound .

Industrial Production Methods

Industrial production of this compound is less common compared to other sugars, but it can be produced through biotechnological methods involving microbial fermentation. Specific strains of bacteria or yeast can be engineered to convert precursor molecules into this compound under controlled fermentation conditions.

化学反応の分析

Oxidation Reactions

L-Threose undergoes oxidation to form threonic acid , a reaction facilitated by oxidizing agents such as hydrogen peroxide or nitric acid under acidic or neutral conditions . This process involves the aldehyde group (-CHO) being converted into a carboxylic acid (-COOH).

Mechanism :

-

The aldehyde group is oxidized to a carboxyl group via intermediate geminal diol formation.

-

Enzymatic pathways involving dehydrogenases may also contribute to oxidation in biological systems .

Experimental Data :

| Reaction | Conditions | Product | Key Observation |

|---|---|---|---|

| Oxidation with H₂O₂ | pH 7.0, aerobic | Threonic acid | Accelerated by metal ions (e.g., Fe³⁺) |

| Enzymatic oxidation | Aldehyde dehydrogenase | Threonic acid | Observed in microbial metabolic pathways |

Reduction Reactions

This compound is reduced to threitol (a sugar alcohol) by aldose reductase, an enzyme present in human lenses and other tissues . This reaction is critical for detoxifying this compound in vivo.

Mechanism :

-

Aldose reductase catalyzes the NADPH-dependent reduction of the aldehyde group to a hydroxyl group.

-

Synthetic reduction using NaBH₄ or LiAlH₄ yields threitol quantitatively .

Key Findings :

-

Human lens extracts reduce this compound to threitol at a rate of 3.4 ± 0.8 µg/lens .

-

The reaction is inhibited by sorbinil, confirming aldose reductase involvement .

Glycation and Protein Crosslinking

This compound rapidly glycates proteins, forming advanced glycation end-products (AGEs). This non-enzymatic reaction is implicated in cataract formation .

Mechanism :

-

The aldehyde group forms a Schiff base with lysine residues, followed by Amadori rearrangement.

-

Crosslinking occurs via Maillard reaction intermediates.

Comparative Reactivity :

| Sugar | Glycation Rate (Relative to Glucose) |

|---|---|

| This compound | 30× faster |

| D-Erythrose | 15× faster |

| Ascorbic acid | 5× faster |

Acid-Mediated Degradation

Under strongly acidic conditions (pH <4), this compound undergoes depurination and β-elimination, albeit slower than DNA/RNA .

Degradation Pathway :

-

Depurination : Cleavage of the glycosidic bond generates an abasic site.

-

β-Elimination : The 2′-phosphodiester bond breaks, yielding a 3′-phosphate terminus .

Stability Comparison :

| Polymer | Half-Life (pH 3.3, 90°C) |

|---|---|

| TNA | >24 hours |

| RNA | 3 hours |

| DNA | 2 minutes |

Aldol Reactions and Carbonyl Migration

In aqueous alkaline solutions, this compound participates in aldol condensation, forming C₈ sugars (e.g., octuloses) .

Mechanism :

-

Enolate formation at C2 or C3 initiates nucleophilic attack on another sugar molecule.

-

Products include diastereomeric octuloses (e.g., 14 and 15 ) .

Experimental Conditions :

Isomerization and Epimerization

This compound equilibrates with its diastereomer D-erythrose via keto-enol tautomerism in aqueous media .

Key Observations :

科学的研究の応用

Threose Nucleic Acids (TNA)

Overview of TNA

Threose nucleic acids are synthetic analogs of natural nucleic acids (DNA and RNA) that utilize L-Threose as a sugar backbone. The structure of TNA allows it to form stable duplexes with complementary RNA and DNA strands, making it a promising candidate for genetic research and therapeutic applications. The unique 2′,3′-phosphodiester linkage in TNA enhances its stability against enzymatic degradation compared to traditional nucleic acids .

Applications in Molecular Detection

TNA has been employed in molecular detection techniques due to its high binding affinity and specificity for target sequences. Its stability under various conditions makes it suitable for use in diagnostic assays, including those for infectious diseases and genetic disorders .

Immunotherapy and Gene Therapy

Recent studies have highlighted the potential of TNAs in immunotherapy and gene therapy. Their ability to suppress gene expression effectively positions TNAs as alternatives to conventional antisense oligonucleotides. For instance, sequence-specific TNAs have demonstrated strong affinity towards complementary RNA targets and have shown efficacy in inhibiting gene expression in cell lines such as HeLa and HEK293 .

Stability and Mechanistic Insights

Acid Resistance

Research indicates that TNA exhibits superior acid stability compared to DNA and RNA, particularly under low pH conditions. This property is crucial for therapeutic delivery systems, especially during endosomal escape, where acidic environments are prevalent . The slower rate of depurination in TNA contributes to its resilience, making it a valuable asset in drug development .

Biocompatibility

TNA's biocompatibility is another significant advantage. It has been shown to be non-toxic and capable of entering various cell types without the need for transfecting agents. This characteristic enhances its potential for therapeutic applications, particularly in delivering genetic material for gene editing or silencing .

Synthetic Biology Applications

Prebiotic Chemistry

The simplicity of this compound's chemical structure suggests potential prebiotic pathways for its synthesis, which may provide insights into the origins of life on Earth. Studies have indicated that this compound can be synthesized from glycolaldehyde, a simple sugar precursor, thus supporting theories regarding the emergence of nucleic acids from simpler organic compounds .

Aptamer Development

TNAs can be engineered into aptamers—short, single-stranded oligonucleotides that bind specific targets with high affinity. Enhanced functional density of TNAs has been achieved through chemical modifications that improve their binding properties and stability . These modified TNAs can serve as powerful tools in biosensing applications or as therapeutic agents targeting specific proteins or pathogens.

Data Summary

The following table summarizes key findings related to the applications of this compound:

| Application Area | Description | Significance |

|---|---|---|

| Molecular Detection | Utilization of TNAs for detecting specific RNA/DNA sequences | High specificity and stability under varied conditions |

| Immunotherapy | Sequence-specific TNAs inhibit gene expression | Potential alternative to traditional antisense oligonucleotides |

| Gene Therapy | Delivery of genetic material using biocompatible TNAs | Non-toxic entry into cells without transfecting agents |

| Prebiotic Chemistry | Simplified synthesis pathways for this compound | Insights into the origins of life |

| Aptamer Development | Enhanced binding properties through chemical modifications | Applications in biosensing and targeted therapy |

作用機序

The mechanism by which L-threose exerts its effects depends on its specific application. In the context of nucleic acid analogs like TNA, this compound forms a stable backbone that can hybridize with natural nucleic acids, enabling it to participate in molecular recognition and catalysis . The unique structure of this compound allows for high binding affinity and biostability, making it a valuable tool in molecular biology and biotechnology.

類似化合物との比較

L-Threose can be compared with other similar compounds such as:

D-Threose: The enantiomer of this compound, differing in the configuration of the hydroxyl groups.

Ribose: A five-carbon aldose that is a key component of RNA, differing from threose by having an additional carbon atom.

This compound is unique due to its specific stereochemistry and its ability to form stable nucleic acid analogs, which are not as easily achieved with other sugars.

生物活性

L-Threose is a four-carbon aldose sugar that has garnered attention in various biological and biochemical studies due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its interactions with proteins, its role in glycation processes, and its implications in synthetic biology.

Overview of this compound

This compound is an aldo-tetrose, structurally characterized by four carbon atoms with an aldehyde group. It exists as two enantiomers: D-threose and this compound, with the latter being the focus of this discussion. This compound is primarily known for its role as a degradation product of ascorbic acid (vitamin C) under physiological conditions, particularly at neutral pH levels.

Glycation and Protein Interaction

One of the most significant biological activities of this compound is its ability to undergo glycation reactions with proteins. Glycation refers to the non-enzymatic reaction between sugars and amino acids, leading to the formation of advanced glycation end-products (AGEs), which are implicated in various diseases, including diabetes and age-related disorders.

Key Findings on Glycation

- Reactivity with Lens Proteins : Research indicates that this compound exhibits a rapid reactivity with lens proteins, suggesting that it can contribute to cataract formation through glycation. In vitro studies demonstrated that this compound had a greater capacity to glycate lens proteins compared to other ascorbate-derived products .

- In vivo Implications : The presence of aldose reductase, an enzyme that reduces sugars to their corresponding alcohols, does not prevent glycation by this compound. This suggests that even in physiological conditions where aldose reductase is active, this compound can still participate in glycation processes .

- Quantitative Analysis : A study measured the levels of threitol (the reduced form of threose) in human lenses, finding approximately 3.4 µg per lens. This indicates that while this compound may be reduced rapidly in vivo, its initial presence could still be significant for protein modification .

Threose Nucleic Acid (TNA)

This compound has also been explored in the context of synthetic biology as a component of threose nucleic acid (TNA). TNA is a synthetic analogue of DNA and RNA, incorporating α-L-threofuranose sugars.

Stability and Polymerization

- Stability : TNA exhibits enhanced stability under acidic conditions compared to natural nucleic acids. Studies show that TNA is more resistant to acid-mediated degradation than DNA or RNA, making it a candidate for applications in biomedicine and genetic engineering .

- Polymerization Challenges : Despite its stability, TNA faces challenges in non-enzymatic template-directed polymerization. Kinetic studies reveal that primer extension using TNA is significantly slower than using ribonucleotides due to structural differences . This slow incorporation rate poses limitations for its use as a genetic material but also highlights potential pathways for prebiotic chemistry research.

Case Studies

- Glycation Studies : A series of experiments involving human lens extracts demonstrated the rapid incorporation of this compound into lens proteins over 24 hours. The results indicated a linear relationship between the concentration of lens extract and the amount of protein modification observed .

- TNA Polymerization : Research investigating the polymerization kinetics of TNA showed that while activated threo-nucleotides can participate in primer extension reactions, they do so at significantly lower rates compared to their ribo counterparts. This finding emphasizes the need for further optimization in TNA synthesis methodologies for practical applications .

特性

IUPAC Name |

(2R,3S)-2,3,4-trihydroxybutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBSYETUWUMLBZ-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H](C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40915184, DTXSID601017426 | |

| Record name | L-Threose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40915184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Threose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-44-3, 29884-64-8 | |

| Record name | L-Threose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Threose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Threose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40915184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Threose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(+)-threose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THREOSE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHH79K1BVR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。